2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Catalog No.
S785731
CAS No.
6655-27-2
M.F
C9H11N3O4S
M. Wt
257.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazi...

CAS Number

6655-27-2

Product Name

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

IUPAC Name

2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3

InChI Key

SBNYNTYNEJTMQO-UHFFFAOYSA-N

SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C

The exact mass of the compound 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis

    Specific Scientific Field: Organic Chemistry

    Summary of the Application: “2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide” is often used as an intermediate in organic synthesis. This means it is used in the production of other organic compounds in a laboratory setting.

    Methods of Application: While the specific methods of application can vary depending on the target compound, this substance typically acts as a building block in multi-step synthesis processes. The exact procedures would depend on the specific reactions involved.

    Results or Outcomes: The outcomes of using this compound as an intermediate would depend on the specific synthesis process. In general, the use of this compound can enable the production of a wide range of organic compounds.

Dehydrating Agent

    Summary of the Application: This compound can also be used as a dehydrating agent. Dehydrating agents are substances that promote drying, or the removal of water, in a variety of chemical reactions.

    Methods of Application: As a dehydrating agent, “2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide” would be added to the reaction mixture to absorb water and drive the reaction towards the desired product.

    Results or Outcomes: The use of this compound as a dehydrating agent can help increase the yield of reactions where water is a byproduct.

Reduction of Alcohols

Synthesis of Antitumor Agents

Synthesis of Bicycloundecadienones and Bicyclodecadienones

Antioxidant and Light Stabilizer

    Specific Scientific Field: Polymer Chemistry

    Summary of the Application: This compound can be used as an antioxidant and light stabilizer. These substances are added to polymers to prevent the oxidative degradation and to improve the lightfastness.

    Methods of Application: The compound is typically mixed with the polymer during the manufacturing process. The exact procedures would depend on the specific type of polymer and the desired properties.

    Results or Outcomes: The use of this compound as an antioxidant and light stabilizer can help to improve the durability and lifespan of the polymer products.

Manufacture of Chemical Compounds

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, is a chemical compound with the molecular formula C₉H₁₁N₃O₄S. It is characterized by a white to light yellow powder appearance and has a melting point range of 131-135°C. The compound is notable for its use as a reagent and intermediate in organic synthesis, particularly in reactions requiring dehydrating agents .

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
  • Store the compound in a cool, dry place away from incompatible chemicals.

The synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl hydrazine with isopropylidene derivatives. The general synthetic route can be outlined as follows:

  • Starting Materials: 2-Nitrobenzenesulfonyl hydrazine and acetone.
  • Reaction Conditions: The reaction is conducted under controlled temperature and inert atmosphere conditions to prevent moisture interference.
  • Product Isolation: After completion, the product can be purified through crystallization or chromatography methods.

This process highlights the compound's role as an important intermediate in organic synthesis .

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide finds applications primarily in organic chemistry as a reagent for synthesizing other chemical compounds. It is particularly useful in:

  • Organic Synthesis: As a dehydrating agent and intermediate for various chemical transformations.
  • Research: Employed in studies exploring new synthetic pathways or mechanisms involving hydrazones and related compounds .

Several compounds share structural similarities with 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N'-Hydroxy-N-(propan-2-ylidene)benzenesulfonamideC₉H₁₁N₃O₄SHydroxyl group enhances reactivity
2-Amino-N'-(propan-2-ylidene)benzenesulfonamideC₉H₁₁N₃O₄SAmino group introduces different reactivity
N'-Methyl-N-(propan-2-ylidene)benzenesulfonamideC₉H₁₁N₃O₄SMethyl substitution alters solubility

These compounds exhibit variations in functional groups that influence their reactivity and potential applications. The unique presence of the nitro group in 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide sets it apart, potentially affecting its biological activity and interaction profiles compared to others listed above .

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a compound with the molecular formula C9H11N3O4S and molecular weight of 257.27 g/mol, is synthesized through a two-step process starting from benzenesulfonyl chloride precursors [1]. This compound, also known by its CAS number 6655-27-2, contains several functional groups including a sulfonyl group, a hydrazide moiety, and a nitro group, all contributing to its chemical behavior and reactivity [1] [2]. The synthesis pathway involves the formation of a sulfonyl hydrazide intermediate followed by a Schiff base condensation reaction [3] [4].

Formation of Sulfonyl Hydrazide Intermediates

The first step in the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide involves the formation of a sulfonyl hydrazide intermediate through the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine [3]. This nucleophilic substitution reaction proceeds through the following mechanism:

  • Preparation of Starting Materials: 2-Nitrobenzenesulfonyl chloride is used as the starting material, which can be prepared through chlorosulfonation of nitrobenzene under controlled conditions [5].

  • Reaction with Hydrazine: The sulfonyl chloride reacts with hydrazine hydrate in an appropriate solvent system [3] [4]. The general reaction can be represented as:

    2-Nitrobenzenesulfonyl chloride + Hydrazine hydrate → 2-Nitrobenzenesulfonyl hydrazide + HCl

  • Reaction Conditions: The reaction is typically conducted in tetrahydrofuran (THF) at low temperatures (-8°C to 0°C) for optimal results [3] [6]. Alternative solvents such as dioxane, alcohol, or water can also be used, often in the presence of a second base to neutralize the hydrogen chloride formed during the reaction [3].

  • Reaction Mechanism: The reaction proceeds through a nucleophilic attack by the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride ion [6]. The electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack [4].

  • Isolation of Intermediate: After completion of the reaction (typically 30 minutes to 2 hours), the reaction mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to obtain the crude 2-nitrobenzenesulfonyl hydrazide [6]. This intermediate can be purified by column chromatography using appropriate solvent systems [3] [6].

The formation of sulfonyl hydrazide intermediates is a critical step in the synthesis pathway, as it introduces the hydrazide functionality that will subsequently participate in the Schiff base condensation reaction [4] [7]. The yield of this step can range from 80% to 95% depending on the reaction conditions and purification methods employed [3] [8].

Schiff Base Condensation with 5-Nitro-2-Furaldehyde

The second step in the synthesis involves a Schiff base condensation reaction between the 2-nitrobenzenesulfonyl hydrazide intermediate and acetone to form 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide [7] [9]. This reaction is a typical acid-catalyzed carbonyl-amine condensation that occurs in two steps [10]:

  • Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of acetone, forming a carbinolamine intermediate [9] [11].

  • Dehydration: The carbinolamine intermediate undergoes dehydration to form the C=N bond, resulting in the formation of the Schiff base (2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide) [11].

The reaction conditions for the Schiff base condensation typically involve:

  • Solvent Selection: THF or ethanol is commonly used as the solvent for this condensation reaction [7] [11].

  • Catalyst: Acid catalysts such as acetic acid or mineral acids in catalytic amounts facilitate the dehydration step [10] [11].

  • Temperature and Time: The reaction is usually carried out under reflux conditions for 4-5 hours to ensure complete conversion [7].

  • Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or spectroscopic techniques such as UV-visible spectroscopy [7] [11].

The mechanism of the Schiff base condensation involves the following steps:

  • Protonation of the carbonyl oxygen of acetone by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [11].
  • Nucleophilic attack by the terminal nitrogen of the hydrazide on the carbonyl carbon, forming a tetrahedral intermediate [9].
  • Proton transfer and elimination of water to form the C=N bond [11].

The Schiff base condensation step typically yields the desired product in yields ranging from 85% to 91% [7]. The reaction is driven to completion by the removal of water, either through the use of molecular sieves or by azeotropic distillation [7] [11].

Large-Scale Production Protocols and Yield Optimization

Scaling up the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide from laboratory to industrial scale requires careful consideration of various parameters to ensure high yields, consistent quality, and cost-effectiveness [12] [13]. The following protocols and optimization strategies have been developed for large-scale production:

  • Continuous Flow Processing: For the formation of sulfonyl hydrazide intermediates, continuous flow reactors offer advantages over batch processes, including better heat transfer, improved mixing, and enhanced safety [12] [5]. This approach allows for precise control of reaction parameters and reduces the risk associated with handling large quantities of reactive materials [5].

  • Reaction Parameter Optimization: Key parameters that influence the yield and quality of the product include:

    a. Temperature Control: Maintaining optimal temperature ranges (-8°C to 0°C for the first step and reflux conditions for the second step) is crucial for high yields [3] [12].

    b. Reagent Ratios: The molar ratio of reactants significantly affects the yield. For the first step, a slight excess of hydrazine hydrate (1.1-2.1 equivalents) is typically used to ensure complete conversion of the sulfonyl chloride [3] [6].

    c. Reaction Time: Optimized reaction times for each step (30 minutes to 2 hours for the first step and 4-5 hours for the second step) ensure complete conversion while minimizing side reactions [7] [6].

    d. Solvent Selection: The choice of solvent affects both reaction kinetics and product isolation. THF, dioxane, or mixed solvent systems are commonly used for large-scale production [3] [12].

  • Yield Enhancement Strategies:

    a. Base Addition: The controlled addition of a base (such as sodium bicarbonate or triethylamine) during the first step helps neutralize the HCl formed and prevents the protonation of hydrazine, thereby enhancing its nucleophilicity [14] [6].

    b. Water Removal: For the Schiff base condensation step, efficient removal of water using molecular sieves or Dean-Stark apparatus drives the equilibrium toward product formation [7] [11].

    c. Catalyst Optimization: The type and concentration of acid catalyst in the second step significantly affect the reaction rate and yield [10] [11].

  • Process Integration: Integration of the two steps in a semi-continuous or continuous process reduces handling losses and improves overall efficiency [12] [13].

Table 1: Optimization of Reaction Parameters for Large-Scale Production

ParameterFirst Step (Hydrazide Formation)Second Step (Schiff Base Condensation)Effect on Yield
Temperature-8°C to 0°CReflux (66°C for THF)Lower temperatures in first step reduce side reactions; reflux in second step accelerates water removal
Reaction Time30 min - 2 h4-5 hLonger times increase conversion but may lead to decomposition
Molar Ratio (Reagents)1:1.1-2.1 (sulfonyl chloride:hydrazine)1:1.2 (hydrazide:acetone)Excess reagents improve conversion
SolventTHF, dioxane, or waterTHF or ethanolAffects solubility and reaction rate
CatalystNone or base additiveAcid catalyst (acetic acid)Facilitates reaction and improves yield
Stirring Rate500-1500 rpm300-500 rpmEnsures uniform mixing and heat transfer
  • Gram-Scale Demonstration: Research has shown that the synthesis can be successfully scaled up to gram quantities with consistent yields [8] [13]. For example, a gram-scale reaction using optimized conditions yielded 2.2 g of the product with an 87% yield, demonstrating the robustness of the procedure [8].

  • Economic Considerations: Cost analysis of raw materials, solvents, and processing steps guides the selection of the most economical production route [12] [13]. The use of recoverable solvents and catalysts significantly reduces production costs in large-scale operations [12].

Purification Techniques and Crystallization Conditions

The purification of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is crucial for obtaining a high-purity product suitable for various applications [15] [16]. Crystallization is the preferred method for purification, as it not only removes impurities but also provides the compound in a well-defined crystalline form [15] [17].

  • Solvent Selection for Crystallization:

    The choice of solvent for crystallization is based on the solubility properties of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide at different temperatures [15] [17]. Ideal solvents exhibit significant temperature-dependent solubility differences, allowing for efficient crystallization upon cooling [15]. Common solvents used include:

    a. Ethyl Acetate: Provides good solubility at elevated temperatures and reduced solubility upon cooling [15] [16].

    b. Ethanol-Water Mixtures: The ratio can be adjusted to optimize crystallization conditions [16] [17].

    c. Dichloromethane-Hexane: Used for recrystallization through antisolvent addition [15] [18].

  • Crystallization Procedure:

    a. Dissolution: The crude product is dissolved in a minimum amount of hot solvent to form a saturated solution [15] [18].

    b. Filtration: The hot solution is filtered to remove insoluble impurities [15].

    c. Cooling: Controlled cooling of the solution allows for the formation of crystals [15] [16]. Slow cooling generally produces larger, more pure crystals [15] [17].

    d. Crystal Collection: The crystals are collected by filtration, washed with cold solvent to remove adhering mother liquor, and dried under appropriate conditions [15] [18].

  • Optimization of Crystallization Parameters:

    a. Cooling Rate: The rate of cooling significantly affects crystal size, morphology, and purity [16] [17]. Slow cooling rates (0.2-0.4°C/min) generally produce larger, more perfect crystals [16].

    b. Agitation: Moderate agitation (300-400 rpm) during crystallization ensures uniform temperature distribution and prevents agglomeration [16] [17].

    c. Seeding: Introduction of seed crystals can control the crystallization process and improve product quality [15] [17].

    d. Solvent Composition: For mixed solvent systems, the ratio of solvents can be optimized to enhance crystallization efficiency [16] [17].

Table 2: Crystallization Conditions and Their Effects on Product Quality

ParameterOptimal RangeEffect on Crystal Quality
Cooling Rate0.2-0.4°C/minSlower rates produce larger, more pure crystals
Agitation Speed300-400 rpmModerate agitation prevents agglomeration
Initial ConcentrationNear saturation at elevated temperatureHigher concentrations increase yield but may affect purity
Solvent SystemEthyl acetate or ethanol-water mixturesAffects crystal habit and purity
Crystallization Time2-24 hoursLonger times allow for more complete crystallization
Final Temperature0-5°CLower temperatures increase yield but may incorporate impurities
  • Crystal Characterization:

    The quality of the crystallized product can be assessed using various analytical techniques [16] [17]:

    a. Melting Point Determination: Pure 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide has a sharp melting point in the range of 131-135°C [19].

    b. Spectroscopic Analysis: FT-IR, NMR, and UV-visible spectroscopy can confirm the identity and purity of the crystallized product [7] [16].

    c. X-ray Crystallography: Provides detailed information about the crystal structure and packing arrangement [2] [15].

  • Alternative Purification Methods:

    In addition to crystallization, other purification techniques may be employed:

    a. Column Chromatography: Using silica gel with appropriate solvent systems (e.g., hexanes-ethyl acetate mixtures) for challenging separations [3] [20].

    b. Preparative HPLC: For obtaining analytical-grade material with very high purity [17].

  • Storage Conditions:

    The purified 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide should be stored under inert atmosphere in a freezer (below -20°C) to maintain its stability and prevent decomposition [19].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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